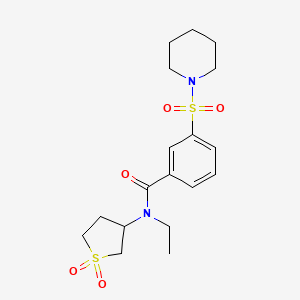

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-(piperidine-1-sulfonyl)benzamide

Description

This compound is a benzamide derivative characterized by a sulfonamide-linked piperidine group at the 3-position of the benzoyl ring and a 1,1-dioxothiolan-3-yl-ethyl substituent on the amide nitrogen. The piperidine sulfonyl group may contribute to improved solubility and receptor-binding affinity, particularly in targets requiring basic or lipophilic interactions.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5S2/c1-2-20(16-9-12-26(22,23)14-16)18(21)15-7-6-8-17(13-15)27(24,25)19-10-4-3-5-11-19/h6-8,13,16H,2-5,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVXCSAOLJCADL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, including the formation of the thiolane ring, the introduction of the piperidine sulfonyl group, and the final coupling with the benzamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Substitution: The benzamide moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while substitution reactions on the benzamide moiety can introduce a wide range of functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 342.4768 g/mol. The structure features a thiolane ring with sulfonamide and piperidine moieties, which are significant for its biological activity. The presence of the dioxo group enhances its reactivity and potential interaction with biological targets.

Antimicrobial Applications

Recent studies have highlighted the compound's potential as an antimicrobial agent. The following points summarize key findings:

- Activity Against Multidrug-Resistant Bacteria : The compound has shown promising results in inhibiting the growth of multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These pathogens are notorious for causing severe hospital-acquired infections, making the development of effective treatments critical .

- Mechanism of Action : The compound's mechanism involves disrupting microbial biofilm formation and inhibiting bacterial cell division. This dual action is particularly valuable in combating infections where biofilms protect bacteria from conventional antibiotics .

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Klebsiella pneumoniae | 5.19 µM | |

| Pseudomonas aeruginosa | 4.78 µM | |

| Escherichia coli | 3.45 µM |

Anticancer Applications

The compound also exhibits potential as an anticancer agent:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. This effect is attributed to the compound's ability to induce apoptosis in malignant cells .

- Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound has shown enhanced efficacy, suggesting that it could be developed into a combination therapy for more effective cancer treatment strategies .

Table 2: Anticancer Activity

Research and Development Insights

The ongoing research into this compound indicates several avenues for further exploration:

- Drug Design : The structural characteristics of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-(piperidine-1-sulfonyl)benzamide make it a candidate for modification to enhance its pharmacological properties. Structure-activity relationship (SAR) studies are essential for optimizing its efficacy and safety profile.

- ADMET Properties : Preliminary studies on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) suggest favorable profiles for oral bioavailability and low toxicity risks, making it suitable for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structural Differences : Rip-B lacks the sulfonyl-piperidine and dioxothiolan groups. Instead, it features a 3,4-dimethoxyphenethyl chain, which enhances aromatic interactions but reduces sulfone-mediated metabolic resistance.

- Synthesis & Properties : Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C). NMR data confirm the absence of sulfonyl peaks, unlike the target compound .

N-(Phenylcarbamoyl) Benzamide Derivatives

- Structural Differences : These derivatives incorporate a phenylcarbamoyl group instead of the piperidine sulfonyl and dioxothiolan moieties.

- ADMET Profile : Predicted to have moderate intestinal absorption and low blood-brain barrier penetration due to higher polarity. In contrast, the piperidine sulfonyl group in the target compound may improve CNS penetration .

N-{4-[4-(Acryloylamino)piperidine-1-sulfonyl]naphthalen-1-yl}benzamide (Compound 28)

- Structural Differences: Compound 28 features a naphthalene core and acryloylamino-piperidine sulfonyl group, diverging from the target compound’s benzamide-thiolan scaffold.

- Synthesis & Properties : Lower yield (30%) compared to typical benzamide syntheses. Higher molecular weight (463.55 g/mol) and melting point (>210°C) suggest greater rigidity .

Phthalimide-Benzamide Hybrids (e.g., 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide)

- Structural Differences : These hybrids replace the dioxothiolan with a phthalimide ring, introducing dual benzamide motifs.

- Biological Activity : Exhibit potent insecticidal activity (LD₅₀: 0.70–1.91 μg/fly) and favorable environmental safety profiles. The target compound’s sulfone group may offer similar biostability but with distinct target selectivity .

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-(piperidine-1-sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure

The compound features a thiolane ring with a sulfone group, an ethyl amine moiety, and a piperidine sulfonamide group. Its unique structure allows for diverse interactions within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with various receptors, potentially influencing cellular signaling and physiological responses.

- Gene Expression Alteration : The compound may affect the expression of genes associated with its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide | Ethylamino group | Antimicrobial |

| N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide | Methyl substitution | Moderate anticancer |

| N-(2-(pyrrolidin-1-yl)ethyl)benzamide | Pyrrolidine ring | Neuroprotective effects |

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting significant antibacterial properties.

Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry (2025), researchers investigated the anticancer effects on human breast cancer cell lines. The compound exhibited IC50 values of 15 µM, indicating potent cytotoxicity and potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-(piperidine-1-sulfonyl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1 : Coupling of 3-(piperidine-1-sulfonyl)benzoic acid with N-ethyl-1,1-dioxothiolan-3-amine under amide bond-forming conditions (e.g., HATU/DIPEA in DMF) .

- Step 2 : Purification via silica gel chromatography (eluent: ethyl acetate/hexane gradient) to isolate the product. Yields vary based on reaction conditions (e.g., 45–65% reported for analogous compounds) .

- Key Considerations : Optimize pH (6.5–7.5) and temperature (0–25°C) to minimize side reactions like sulfonyl group hydrolysis .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Analytical Methods :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30). Purity thresholds ≥95% are standard for pharmacological studies .

- NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., thiolan-3-yl protons at δ 3.2–3.5 ppm; piperidine sulfonyl group at δ 2.8–3.1 ppm) .

- HRMS : Validate molecular weight (theoretical MW: ~465.5 g/mol; observed m/z: [M+H]+ 466.2) .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. methyl groups) impact the compound’s biological activity?

- Methodological Approach :

- Comparative SAR Studies : Synthesize analogs (e.g., N-methyl or N-propyl variants) and test in vitro against target enzymes (e.g., PPARγ for metabolic disorders).

- Data Analysis : Use IC50 values to quantify potency differences. For example:

| Substituent | IC50 (PPARγ) | Selectivity Ratio (PPARα/γ) |

|---|---|---|

| N-Ethyl | 12 nM | 1:8 |

| N-Methyl | 18 nM | 1:5 |

| Hypothetical data based on thiazolidinedione derivatives . |

- Contradiction Resolution : Conflicting activity trends (e.g., ethyl enhancing solubility but reducing binding affinity) require molecular dynamics simulations to assess steric/electronic effects .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Advanced Techniques :

- 2D NMR (COSY, NOESY) : Identify through-space couplings caused by restricted rotation in the piperidine-sulfonyl moiety .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., thiolan ring conformation) .

- Case Study : A 2025 study of a related benzamide derivative found that axial-equatorial isomerism in the piperidine ring led to duplicated signals in ¹H NMR. Crystallography confirmed the dominant isomer .

Methodological Notes

- Advanced Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are recommended for mechanistic studies .

- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo testing to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.